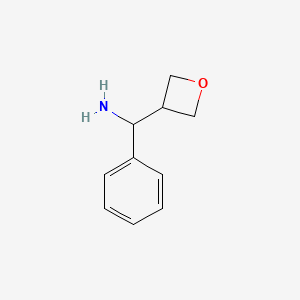

Oxetan-3-yl(phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxetan-3-yl(phenyl)methanamine is a compound that features an oxetane ring attached to a phenyl group and an amine group The oxetane ring is a four-membered ring containing one oxygen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures to form the oxetane ring . The resulting oxetane can then be functionalized to introduce the phenyl and amine groups through various organic reactions.

Industrial Production Methods

Industrial production of oxetan-3-yl(phenyl)methanamine may involve large-scale synthesis techniques that ensure high yields and purity. Methods such as the use of ruthenium catalysts for amination reactions have been reported to be effective for producing oxetan-3-ylmethanamines . These methods are designed to be scalable and cost-effective for commercial production.

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-yl(phenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

Substitution: The phenyl and amine groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Synthetic Routes

The synthesis of Oxetan-3-yl(phenyl)methanamine can be achieved through different methods:

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous or organic solvent |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Alkyl halides, aryl halides | Polar aprotic solvents like DMSO |

These synthetic approaches allow researchers to tailor the compound for specific applications in research and industry.

Medicinal Chemistry

This compound and its derivatives are being explored for their therapeutic properties. Notably, compounds derived from this structure have been identified as potential inhibitors of the m6A demethylase FTO, which plays a role in cancer progression. Studies have shown that these oxetanyl compounds exhibit nanomolar potency against FTO and demonstrate antiproliferative effects in various cancer models, including glioblastoma and acute myeloid leukemia .

Biological Studies

The compound's unique structure allows it to interact with enzymes and proteins, making it a valuable tool for studying biological systems. Preliminary investigations suggest that it can modulate cellular processes by influencing signaling pathways and gene expression. The oxetane ring's ability to form stable hydrogen bonds enhances its interaction with biological targets.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for the development of new compounds with tailored properties for various applications.

Case Study 1: FTO Inhibition

A study focused on optimizing oxetanyl inhibitors of FTO demonstrated significant potential in cancer therapy. The researchers utilized rational design techniques to enhance the potency of these inhibitors, revealing their ability to impair cancer cell proliferation without affecting normal cells . This highlights the therapeutic promise of this compound derivatives in oncology.

Case Study 2: Chemical Transformations

Research has illustrated the compound's ability to undergo various chemical transformations effectively. For instance, oxidation reactions can yield new oxetane derivatives with functional groups that may enhance biological activity or material properties.

Mechanism of Action

The mechanism of action of oxetan-3-yl(phenyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The phenyl and amine groups can also participate in binding interactions with proteins and other targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Oxetan-3-yl(phenyl)methanamine can be compared with other similar compounds, such as:

Oxetan-3-ylmethanamine: Lacks the phenyl group, resulting in different chemical properties and applications.

Phenylmethanamine: Lacks the oxetane ring, leading to different reactivity and biological activity.

Oxetane derivatives: Various oxetane-containing compounds with different substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its combination of the oxetane ring with the phenyl and amine groups, which imparts distinct chemical and biological properties.

Biological Activity

Oxetan-3-yl(phenyl)methanamine, a compound belonging to the oxetane class, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound is characterized by an oxetane ring attached to a phenyl group and an amine functional group. This unique configuration is believed to contribute to its biological activity.

Research indicates that compounds in the oxetane class exhibit significant antiproliferative effects through various mechanisms:

- Inhibition of RNA Demethylases : this compound has been identified as a potent inhibitor of the m6A-RNA demethylase FTO. This inhibition leads to increased levels of m6A methylation in RNA, which is crucial for regulating gene expression associated with cancer progression .

- Cell Cycle Arrest : Studies have shown that derivatives of oxetanes can interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs). Specifically, they have been observed to arrest cells in the G0/G1 phase, thereby inhibiting proliferation .

- Reactive Oxygen Species (ROS) Modulation : this compound may also influence intracellular ROS levels, which are critical in cell signaling and apoptosis. A decrease in ROS has been correlated with reduced cell viability in certain cancer models .

Biological Activity Data

The biological activity of this compound has been evaluated across various cancer cell lines. Below is a summary table highlighting key findings from recent studies:

Case Studies

- Gastric Cancer Study : In a study evaluating the effects of FTO inhibitors derived from oxetanes, this compound showed significant inhibition of gastric cancer cell proliferation with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil. This suggests potential for clinical applications in treating gastric cancer .

- Colorectal Cancer Evaluation : Another study assessed the antiproliferative effects against colorectal cancer cell lines, revealing that the compound could effectively induce cell cycle arrest by modulating CDK expression. This finding highlights its potential as a therapeutic agent in colorectal malignancies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxetane ring and substituents on the phenyl group significantly impact biological activity. For instance:

- Substituent Variability : Electron-donating or withdrawing groups at specific positions on the phenyl ring can enhance or diminish potency against targeted enzymes like FTO.

- Ring Modifications : Alterations in the oxetane structure itself can lead to variations in solubility and bioavailability, influencing overall therapeutic effectiveness .

Properties

IUPAC Name |

oxetan-3-yl(phenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNUGGQHIQAFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.